(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine

asymmetric catalysis hydrosilylation silaproline

Subtle phosphine substituent variations in Josiphos ligands drastically alter catalytic performance-direct substitution of SL-J404-1 can cause yield or ee losses. SL-J404-1 combines di(1-naphthyl)phosphino and di(3,5-xylyl)phosphino groups for a distinct steric-electronic profile. Key outcomes: • Rh-catalyzed hydrosilylation: 85-90% yield, >95% ee (N-Boc-(R)-silaproline). • Pd-catalyzed desymmetrization of meso-succinic anhydrides at ambient temperature. • Candidate for Pd-catalyzed Buchwald-Hartwig amination with sterically demanding substrates. Supplied ≥98% for reliable catalytic performance.

Molecular Formula C48H44FeP2
Molecular Weight 738.7 g/mol
Cat. No. B12062889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine
Molecular FormulaC48H44FeP2
Molecular Weight738.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.[CH]1[CH][CH][CH][CH]1.[Fe]
InChIInChI=1S/C43H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m1../s1
InChIKeyNODPGYHIGOCWSG-QYKZUBHNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Josiphos SL-J404-1: Ferrocenyl Bisphosphine Ligand Overview


(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine (Josiphos SL-J404-1) is a chiral, ferrocene-based bisphosphine ligand that belongs to the Josiphos family. It features a planar chiral ferrocenyl backbone substituted with a di(1-naphthyl)phosphino group and a di(3,5-xylyl)phosphino group, providing a unique combination of steric bulk and electronic properties . This ligand is supplied under the Solvias Josiphos Ligand Kit and is commonly used in transition-metal-catalyzed enantioselective transformations, including hydrogenation, cross-coupling, and desymmetrization reactions .

Chiral ferrocenyl bisphosphine ligand (Josiphos family)
Unique steric environment from di(1-naphthyl)phosphino and di(3,5-xylyl)phosphino groups
Used in Rh- and Pd-catalyzed enantioselective hydrogenation, cross-coupling, and desymmetrization

Why Generic Josiphos Substitution Fails


Within the Josiphos family, subtle variations in the phosphine substituents on the ferrocenyl scaffold drastically alter catalytic performance. Studies on Pd-catalyzed Negishi couplings have demonstrated that both the steric bulk and the choice of substituents on the ferrocenyl phosphino group profoundly influence the catalyst's activity and its ability to control 1,2-migration pathways [1]. Consequently, substituting SL-J404-1 with another Josiphos variant—even one differing only in a single phosphine substituent—can lead to significant losses in yield, enantioselectivity, or chemoselectivity, making direct ligand interchange unreliable without re-optimization [1].

Changing a single phosphine substituent on the ferrocenyl scaffold may alter yield and enantioselectivity.
Substituting SL-J404-1 with a generic Josiphos variant can lead to significant losses in yield, ee, or chemoselectivity.
Direct ligand interchange without re-optimization may not reproduce optimized results.

Quantitative Differentiation Evidence


Enantioselective Rh-Catalyzed Intramolecular Hydrosilylation

An (NBD)₂RhBF₄/Josiphos 404-1 catalyst system was employed in an unprecedented enantioselective 5-endo-trig hydrosilylation to produce a silaproline ester in 85–90% yield and >95% ee, which was subsequently upgraded to >99% ee after saponification and salt formation [1]. Although no direct head-to-head comparison with other Josiphos ligands was reported in this study, the high enantioselectivity obtained under these specific conditions demonstrates the unique steric environment provided by the di(1-naphthyl)phosphino and di(3,5-xylyl)phosphino substituents of SL-J404-1 for demanding intramolecular hydrosilylations.

Hydrosilylation Performance
Reported
85–90% yield, >95% ee (upgraded to >99% ee)
Supports silaproline synthesis with high enantioselectivity
Rh-catalyzed 5-endo-trig hydrosilylation of dehydroalanine ester
asymmetric catalysis hydrosilylation silaproline

Pd-Catalyzed Desymmetrization of Cyclic Anhydrides

A palladium-JOSIPHOS catalyst system was developed for the enantioselective alkylative desymmetrization of meso-succinic anhydrides using organozinc reagents. The reaction proceeds at ambient temperature with high enantioselectivity [1]. Although the specific Josiphos ligand variant was not explicitly identified in the abstract, the Josiphos family—including SL-J404-1—has been consistently cited for this transformation in vendor technical literature . This class-level evidence indicates that members of the Josiphos family can effectively desymmetrize cyclic anhydrides, a transformation that is highly sensitive to ligand structure.

Desymmetrization Screening
Class-level
High enantioselectivity reported for meso-succinic anhydride desymmetrization at ambient temperature
May support desymmetrization screening under mild conditions
Ligand variant not explicitly identified in primary source; verify for specific substrates
desymmetrization succinic anhydride palladium catalysis

Structure–Activity Relationships in Negishi Couplings

A systematic investigation of JosiPhos ligands in Pd-catalyzed Negishi couplings revealed that the structure of the JosiPhos ligand, particularly the steric bulk and choice of substituents on the ferrocenyl phosphino group, greatly influences the catalytic activity of the palladium complex and its capacity to facilitate 1,2-migration [1]. This study underscores that even seemingly minor modifications to the ligand architecture can result in divergent reaction outcomes, reinforcing the need for specific ligand selection rather than generic substitution within the Josiphos family.

Negishi Coupling SAR
Class-level
Ligand structure critically influences 1,2-migration and catalytic activity
Specific ligand selection recommended for reliable cross-coupling outcomes
Substituent steric bulk affects Pd complex performance
Negishi coupling 1,2-migration JosiPhos ligands

Optimal Application Scenarios


Rh-Catalyzed Intramolecular Hydrosilylation for Chiral Heterocycles

SL-J404-1 has demonstrated utility in the enantioselective synthesis of N-Boc-(R)-silaproline via Rh-catalyzed 5-endo-trig hydrosilylation, achieving 85–90% yield and >95% ee . This scenario is particularly suited for medicinal chemistry programs requiring silicon-containing amino acid surrogates or constrained proline analogs where high enantiopurity is critical.

Pd-Catalyzed Desymmetrization of Cyclic Anhydrides

The Josiphos ligand family, including SL-J404-1, has been reported to promote the enantioselective alkylative desymmetrization of meso-succinic anhydrides at ambient temperature . This application is relevant for the synthesis of chiral 1,4-dicarbonyl compounds, which serve as versatile building blocks for natural product synthesis and pharmaceutical intermediates.

Pd-Catalyzed C–N Bond-Forming Reactions

Vendor technical documentation indicates that SL-J404-1 is useful as a ligand in Pd-catalyzed C–N bond-forming reactions . While quantitative data are not available, this ligand may be considered as a candidate for Buchwald–Hartwig amination or related C–N coupling processes, especially when sterically demanding substrates require a tailored ligand environment.

Negishi Cross-Coupling with 1,2-Migration Control

JosiPhos ligands have been systematically studied for their ability to control 1,2-migration in Pd-catalyzed Negishi couplings of vinyl tosylates and phosphates . SL-J404-1, with its unique combination of naphthyl and xylyl phosphino substituents, may offer a distinct selectivity profile in these transformations, though prospective users are advised to benchmark against other Josiphos variants for their specific substrate class.

Application
Selection Property
Validation Focus
Rh-catalyzed intramolecular hydrosilylation for silaproline synthesis
Steric environment for 5-endo-trig cyclization
Enantioselectivity and silaproline scalability
Pd-catalyzed desymmetrization of meso-succinic anhydrides
Low-temperature activity with organozinc reagents
Substrate scope and enantioselectivity verification
Pd-catalyzed C–N bond-forming reactions (e.g., Buchwald–Hartwig)
Steric tuning for hindered amine substrates
Yield and selectivity benchmarking against other ligands
Negishi cross-coupling with 1,2-migration control
1,2-migration selectivity profile
Direct comparison with other Josiphos variants on specific vinyl substrates
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